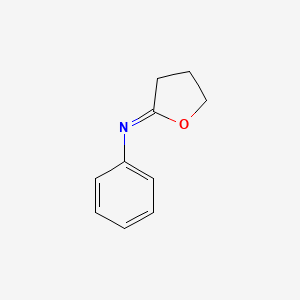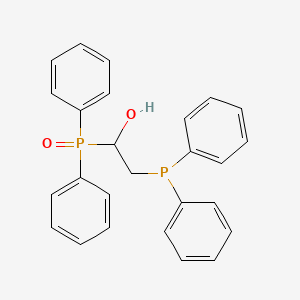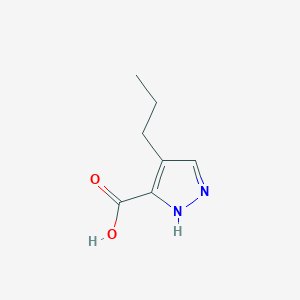
4-Propyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid typically involves the cyclocondensation of hydrazine with a suitable β-dicarbonyl compound, followed by functional group modifications. One common method includes the reaction of 4-propyl-3-pyrazolone with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the preparation of intermediates followed by cyclization and functional group transformations. The use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: 4-Propyl-1H-Pyrazole-3-Carboxylic Acid can undergo oxidation reactions to form corresponding pyrazole-3-carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylates.
Reduction: Pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can enhance binding affinity through ionic interactions .
類似化合物との比較
1H-Pyrazole-3-Carboxylic Acid: Lacks the propyl group, leading to different biological activities and binding affinities.
4-Methyl-1H-Pyrazole-3-Carboxylic Acid: Substituted with a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
4-Phenyl-1H-Pyrazole-3-Carboxylic Acid: Contains a phenyl group, which significantly alters its pharmacological profile.
Uniqueness: The presence of the propyl group at the 4-position of the pyrazole ring in 4-Propyl-1H-Pyrazole-3-Carboxylic Acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
特性
CAS番号 |
92304-61-5 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
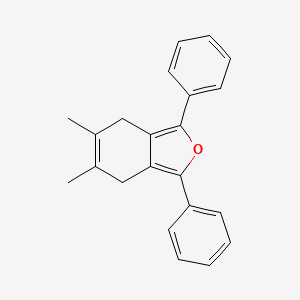
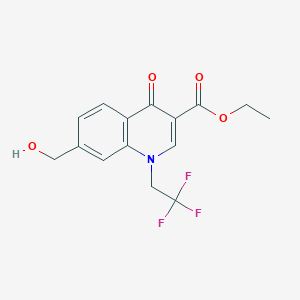
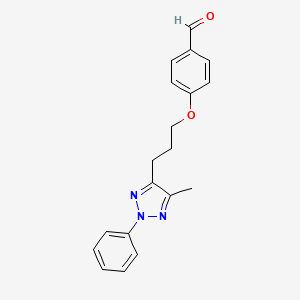
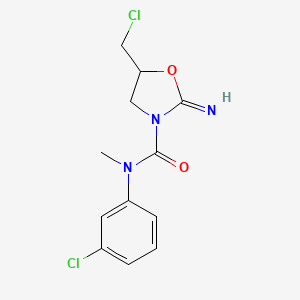
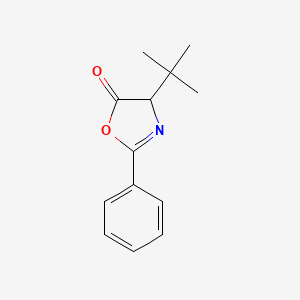

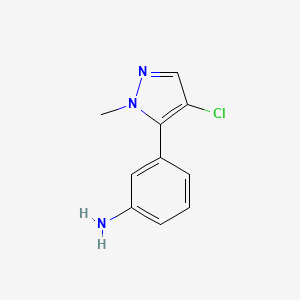
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)

